2-Nitrophenol: A Comprehensive Technical Guide for Researchers
2-Nitrophenol: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of 2-Nitrophenol, a key aromatic compound with significant applications in various scientific fields, including pharmaceuticals, dyes, and agrochemicals. This document offers a centralized resource for researchers, consolidating essential data on its chemical and physical characteristics, spectral properties, and safety and handling protocols. Furthermore, it details established experimental procedures for its synthesis and purification and explores its biological significance, including plausible signaling pathways relevant to drug development.
Core Chemical and Physical Properties
2-Nitrophenol, an organic compound with the formula C₆H₅NO₃, is a yellow crystalline solid. Its properties are significantly influenced by the presence of both a hydroxyl (-OH) and a nitro (-NO₂) group on the benzene ring, positioned ortho to each other. This arrangement facilitates intramolecular hydrogen bonding, which distinctly affects its physical and chemical behavior compared to its isomers, 3-nitrophenol and 4-nitrophenol.
Data Presentation: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [1][2] |
| Molecular Weight | 139.11 g/mol | [1][2][3] |
| CAS Number | 88-75-5 | [1][4] |
| Appearance | Light yellow crystalline powder/solid | [1][3] |
| Odor | Aromatic, phenolic | [5] |
| Melting Point | 43-45 °C (109-113 °F) | [3][5][6] |
| Boiling Point | 214-216 °C (417-421 °F) | [4][5][6] |
| Density | 1.495 g/cm³ | [4][6] |
| Vapor Pressure | 1 mmHg at 49.3 °C | [5][6] |
| Solubility in Water | 2.1 g/L at 20 °C | [7][8] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, trichloromethane, and hot water. | [4] |
| pKa | 7.17 - 7.23 at 25 °C | [5][7] |
| Flash Point | 108 °C (226.4 °F) | [4][6] |
Data Presentation: Spectral Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 10.58 (s, 1H, OH), 8.10 (dd, 1H, Ar-H), 7.58 (dt, 1H, Ar-H), 7.15 (ddd, 1H, Ar-H), 6.99 (dt, 1H, Ar-H) | [3][6][9] |
| ¹³C NMR | Specific shifts depend on the solvent and instrument frequency. | [1][5] |
| IR (KBr Pellet) | Key stretches include O-H, N-O (asymmetric and symmetric), and C=C (aromatic). | [10][11][12] |
| UV-Vis (in Cyclohexane) | λmax at approximately 271.6 nm. | [13][14] |
Safety and Handling
2-Nitrophenol is a hazardous substance and requires careful handling to minimize risks. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[14][15][16] Prolonged or repeated exposure may have cumulative effects.[9]
Hazard Statements: H302, H312, H332, H315, H319, H412[16][17]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, dark place away from incompatible materials such as strong bases and oxidizing agents.[5]
Experimental Protocols
Synthesis of 2-Nitrophenol via Nitration of Phenol
A common method for the synthesis of 2-nitrophenol is the nitration of phenol using a mixture of sodium nitrate and sulfuric acid.[4][9] This reaction typically yields a mixture of ortho and para isomers.
Materials:
-
Phenol
-
Sodium nitrate
-
Concentrated sulfuric acid
-
Water
-
Chalk (calcium carbonate)
Procedure:
-
Prepare a solution of sodium nitrate in water.
-
Carefully add concentrated sulfuric acid to the sodium nitrate solution while cooling in an ice bath.
-
Slowly add a mixture of phenol and water to the nitrating mixture, maintaining the temperature below 20 °C with vigorous stirring.
-
Continue stirring for approximately 2 hours after the addition is complete.
-
Separate the tarry mixture of nitrophenols from the mother liquor.
-
Neutralize the tar with water and chalk to remove excess acid.
-
The ortho- and para-nitrophenols are then separated, typically by steam distillation, as 2-nitrophenol is volatile with steam while 4-nitrophenol is not.[4][15]
Purification by Column Chromatography
Column chromatography is an effective method for separating the ortho and para isomers of nitrophenol due to their differing polarities.[9][16]
Materials:
-
Crude nitrophenol mixture
-
Silica gel (stationary phase)
-
A suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like dichloromethane or ethyl acetate.[17][18]
Procedure:
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.
-
Dissolve the crude nitrophenol mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[16]
-
Combine the fractions containing the pure 2-nitrophenol and evaporate the solvent to obtain the purified product.
Biological Activity and Signaling Pathways
Nitrophenols exhibit a range of biological activities. They are used as intermediates in the synthesis of pharmaceuticals and have been investigated for their roles as plant biostimulants.[1][19] From a toxicological perspective, nitrophenols can induce methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen effectively.[3]
While the specific signaling pathways directly modulated by 2-nitrophenol in mammalian cells are not extensively detailed in the readily available literature, based on studies of related nitroaromatic compounds, a plausible mechanism of action involves the induction of oxidative stress.[20] This can subsequently trigger various cellular responses, including the activation of stress-responsive kinase pathways and apoptosis.
For instance, 4-nitrophenol has been shown to activate the Nrf2 antioxidant pathway and induce apoptosis in germ cells. Furthermore, derivatives of 2-nitrophenol, such as 2'-nitroflavone, have been demonstrated to induce apoptosis and modulate the MAPK (mitogen-activated protein kinase) signaling pathways in cancer cells.[6] Another related compound, nitrofen, triggers redox-dependent apoptosis associated with increased p38 activity, a member of the MAPK family.[12]
Visualizations
Structure-Property Relationship of 2-Nitrophenol
Caption: Relationship between the structure and key properties of 2-Nitrophenol.
Experimental Workflow: Synthesis and Purification of 2-Nitrophenol
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2'-Nitroflavone induces apoptosis and modulates mitogen-activated protein kinase pathways in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes | Semantic Scholar [semanticscholar.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenols reported to shift APAP-induced changes in MAPK signaling and toxicity outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Nitrone spin traps and a nitroxide antioxidant inhibit a common pathway of thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 19. mdpi.com [mdpi.com]
- 20. Role of Polyphenols and Other Phytochemicals on Molecular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
